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{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Catalog No.
S8200391
CAS No.
M.F
C19H26N2O4
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-...

Product Name

{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

IUPAC Name

2-[2-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]piperidin-1-yl]acetic acid

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H26N2O4/c22-18(23)13-20-11-5-4-8-17(20)12-21(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,22,23)

InChI Key

RTNKAKNYUJJIAK-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O

Canonical SMILES

C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O

The compound {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a complex organic molecule characterized by its unique functional groups and structural features. It contains a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, along with a cyclopropyl group and a benzyloxycarbonyl moiety. The presence of these groups suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can be analyzed through various reaction types:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Coupling Reactions: The benzyloxycarbonyl group can be utilized in coupling reactions to form peptide bonds or link to other biomolecules.

These reactions are facilitated by specific enzymes in biological systems, which can catalyze the transformation of this compound into biologically active derivatives

Preliminary studies suggest that compounds similar to {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid exhibit diverse biological activities. These may include:

  • Antimicrobial Properties: Certain derivatives have shown efficacy against bacterial and fungal pathogens.
  • Anticancer Activity: Similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroactive Effects: The piperidine structure is often associated with neuroactive compounds, potentially influencing neurotransmitter systems.

Research into the biological activity of this compound is ongoing, with structure-activity relationship studies being crucial for understanding its pharmacological potential .

The synthesis of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves several steps:

  • Formation of the Piperidine Ring: Starting from readily available precursors, the piperidine ring can be synthesized through cyclization reactions.
  • Introduction of Functional Groups: The benzyloxycarbonyl and cyclopropyl groups can be introduced via selective substitution reactions.
  • Final Assembly: The acetic acid moiety is added last, often through acylation reactions involving activated carboxylic acids or their derivatives.

Each step requires careful optimization to ensure high yields and purity of the final product .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutics targeting specific diseases.
  • Chemical Biology: As a tool compound, it can help elucidate biological pathways and mechanisms.
  • Material Science: Modified versions could serve as building blocks for advanced materials due to their unique chemical properties.

The versatility of this compound makes it a subject of interest in both academic and industrial research settings .

Interaction studies are essential for understanding how {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid interacts with biological targets:

  • Binding Affinity Assessments: Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions with proteins or receptors.
  • In Vivo Studies: Animal models may be used to evaluate pharmacokinetics and pharmacodynamics, providing insights into therapeutic potential.
  • Molecular Docking Studies: Computational methods can predict how this compound fits into active sites of target proteins, aiding in drug design efforts.

Such studies are crucial for determining the efficacy and safety profiles of the compound .

Several compounds share structural similarities with {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
1. CyclopropylamineContains cyclopropane; simpler structureAntidepressant effects
2. Piperidine DerivativesVariations in substitutions on piperidineDiverse pharmacological effects
3. Benzyloxycarbonyl derivativesSimilar protective group; varied backbonesUsed in peptide synthesis

The unique combination of the benzyloxycarbonyl group with a cyclopropylamino functionality sets this compound apart from others, potentially leading to distinct biological activities and applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

346.18925731 g/mol

Monoisotopic Mass

346.18925731 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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